4-Iodo-1,2-dimethoxybenzene

Cross-coupling Reaction kinetics Organometallic chemistry

Accelerate your palladium-catalyzed cross-couplings with 4-iodo-1,2-dimethoxybenzene (4-iodoveratrole). The weak C–I bond (57 kcal/mol) ensures rapid oxidative addition under mild conditions, delivering higher yields than bromo/chloro analogs without re‑optimization. High purity (>98% GC) minimizes catalyst poisoning, making it the preferred building block for Suzuki‑Miyaura reactions, enantioselective alkaloid total synthesis (e.g., (+)-(S)-laudanosine), and halogen‑bonding tectonics. Available in multiple research quantities with global shipping.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
CAS No. 5460-32-2
Cat. No. B1296820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,2-dimethoxybenzene
CAS5460-32-2
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)I)OC
InChIInChI=1S/C8H9IO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
InChIKeyPUCISUQLWLKKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1,2-dimethoxybenzene (CAS 5460-32-2) | Veratrole-Derived Aryl Iodide Building Block for Cross-Coupling and Pharmaceutical Synthesis


4-Iodo-1,2-dimethoxybenzene (4-iodoveratrole; CAS 5460-32-2) is an aryl iodide featuring an iodine atom para to two methoxy substituents on a benzene ring . With a molecular formula of C8H9IO2 and molecular weight of 264.06 g/mol, it is a solid at room temperature with a melting point of 33–35 °C and a boiling point of 152–155 °C at 15 mmHg (or 163–164 °C at 26 Torr) . The compound is commercially available at purities up to >98.0% (GC) . Its patent count of 232 filings [1] underscores its established utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions and alkaloid total synthesis [2].

Why 4-Iodo-1,2-dimethoxybenzene Cannot Be Casually Substituted with 4-Bromo- or 4-Chloroveratrole in Cross-Coupling Workflows


While 4-bromo-1,2-dimethoxybenzene (4-bromoveratrole; CAS 2859-78-1) and 4-chloro-1,2-dimethoxybenzene (4-chloroveratrole; CAS 16766-27-1) share the same 1,2-dimethoxybenzene core, their cross-coupling performance diverges sharply due to fundamental differences in the carbon–halogen bond. The C–I bond dissociation energy (approx. 57 kcal/mol or 228 kJ/mol) is significantly lower than that of the C–Br bond (approx. 72 kcal/mol or 290 kJ/mol) [1], which translates to substantially faster oxidative addition in palladium-catalyzed reactions [2]. This intrinsic electronic difference means that substituting the iodo derivative with its bromo or chloro counterparts without re-optimizing catalyst, ligand, base, or temperature parameters will generally result in lower yields, longer reaction times, or complete reaction failure. The quantitative evidence below establishes precisely why 4-iodo-1,2-dimethoxybenzene offers distinct, measurable advantages in specific synthetic contexts.

4-Iodo-1,2-dimethoxybenzene (CAS 5460-32-2): Quantitative Evidence for Differentiated Procurement


Comparative Bond Dissociation Energy: Lower C–I Bond Strength Enables Faster Oxidative Addition

The carbon–iodine bond in aryl iodides has a significantly lower bond dissociation energy (BDE) than the corresponding carbon–bromine bond, a fundamental property that dictates relative reactivity in palladium-catalyzed cross-couplings [1]. This difference is intrinsic to the halogen atom and is independent of the aryl substitution pattern.

Cross-coupling Reaction kinetics Organometallic chemistry

Relative Cross-Coupling Reactivity: Aryl Iodides Outperform Aryl Chlorides by a Substantial Margin

In Suzuki-Miyaura cross-couplings conducted under microwave irradiation with a HNT-SILLP catalyst, aryl iodides achieved conversions comparable to aryl bromides, whereas aryl chlorides gave significantly lower conversions [1]. This class-level trend confirms that replacing the iodo derivative with a chloro derivative would drastically reduce reaction efficiency without catalyst re-engineering.

Suzuki-Miyaura coupling Palladium catalysis Reaction optimization

Purity Specification Benchmark: >98.0% GC Purity Available for High-Fidelity Synthetic Workflows

4-Iodo-1,2-dimethoxybenzene is commercially available with a certified purity of >98.0% by gas chromatography (GC) from major suppliers such as TCI America . This level of analytical rigor ensures batch-to-batch consistency for sensitive cross-coupling applications where halide impurities or oxygenated side products could poison palladium catalysts.

Quality control Analytical chemistry Procurement specification

Synthesis Yield Benchmark: Iodination of Veratrole with Silver Trifluoroacetate Provides 85–91% Yield

The preparation of 4-iodoveratrole via iodination of veratrole using silver trifluoroacetate and elemental iodine in chloroform delivers a high yield of 85–91% after distillation [1]. In contrast, alternative iodination methods using mercuric oxide give substantially lower yields of approximately 40–55% [1].

Synthetic methodology Process chemistry Yield optimization

Physical Form and Handling: Solid at Ambient Temperatures Simplifies Storage and Dispensing

4-Iodo-1,2-dimethoxybenzene is a solid at room temperature with a melting point of 33–35 °C, and requires refrigerated storage (2–8 °C, protect from light) to maintain stability . In contrast, 4-bromo-1,2-dimethoxybenzene is a liquid at room temperature (melting point not reported; typically remains liquid above 0 °C) .

Physical properties Laboratory handling Storage stability

Optimal Application Scenarios for 4-Iodo-1,2-dimethoxybenzene Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

4-Iodo-1,2-dimethoxybenzene is ideally suited for Suzuki-Miyaura cross-couplings where a 3,4-dimethoxyphenyl group must be attached to an aryl boronic acid. The weaker C–I bond (57 kcal/mol) [1] facilitates rapid oxidative addition under mild conditions (e.g., room temperature with Pd(PPh3)4 or Pd(OAc)2/SPhos), minimizing decomposition of sensitive coupling partners. This compound is the preferred choice over 4-bromoveratrole when reaction time is critical or when using base-sensitive substrates. Its high commercial purity (>98% GC) ensures minimal catalyst poisoning from halide impurities.

Total Synthesis of Benzylisoquinoline Alkaloids and Isoalantolactone Derivatives

The compound serves as a key building block in the enantioselective synthesis of benzylisoquinoline alkaloids such as (+)-(S)-laudanosine . In these multi-step sequences, the iodo group is employed for C–C bond formation at early stages, with the two methoxy groups providing the correct substitution pattern for the natural product core. The reliable high-yielding synthesis route (85–91% from veratrole) [2] and broad commercial availability make this a dependable starting material for complex alkaloid total synthesis campaigns.

Precursor for Functionalized Trichlorinated Aryl Iodide Intermediates

4-Iodo-1,2-dimethoxybenzene is used as a feedstock for the preparation of 1,2-dimethoxy-4-iodobenzene-3,5,6-trichlorobenzene, an important intermediate with limited literature precedent [3]. A patent from Tianjin Chengjian University demonstrates chlorination of 4-iodo-1,2-dimethoxybenzene using HCl/H2O2 in acetic acid to afford the trichlorinated product in 80–82% yield with >97.8% HPLC purity [3]. The iodo substituent remains intact throughout the chlorination, preserving the site for subsequent cross-coupling.

Halogen-Bonding-Driven Crystal Engineering and Supramolecular Studies

Although the iodo derivative itself is mono-substituted, the 3,4-dimethoxyphenyl scaffold is known to participate in halogen-bonding interactions. Studies on the related 1,2-diiodo-4,5-dimethoxybenzene demonstrate that iodine atoms on the dimethoxybenzene core promote distinct crystal packing architectures compared to bromine analogs [4]. This class-level inference suggests 4-iodo-1,2-dimethoxybenzene may serve as a useful tecton for exploring halogen bonding in supramolecular chemistry, where the iodine atom provides stronger halogen-bond donor capability than bromine or chlorine.

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